molecular formula C5H3Cl2NOS B6231231 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one CAS No. 1823383-10-3

1-(dichloro-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B6231231
CAS No.: 1823383-10-3
M. Wt: 196.05 g/mol
InChI Key: AEAWXRXSZKOWSA-UHFFFAOYSA-N
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Description

1-(dichloro-1,3-thiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazole derivatives, including 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one, can be achieved through several methods. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . Another method is the Cook-Heilbron synthesis, which utilizes α-haloketones and thiourea . These reactions typically require acidic or basic conditions and are conducted at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(dichloro-1,3-thiazol-5-yl)ethan-1-one can be compared with other thiazole derivatives to highlight its uniqueness:

Properties

CAS No.

1823383-10-3

Molecular Formula

C5H3Cl2NOS

Molecular Weight

196.05 g/mol

IUPAC Name

1-(2,4-dichloro-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C5H3Cl2NOS/c1-2(9)3-4(6)8-5(7)10-3/h1H3

InChI Key

AEAWXRXSZKOWSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(S1)Cl)Cl

Purity

95

Origin of Product

United States

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